molecular formula C7H5BrF2 B2812414 1-Bromo-4-fluoro-2-(fluoromethyl)benzene CAS No. 2244085-04-7

1-Bromo-4-fluoro-2-(fluoromethyl)benzene

Cat. No. B2812414
CAS RN: 2244085-04-7
M. Wt: 207.018
InChI Key: SEROKAKMSQQVMJ-UHFFFAOYSA-N
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Description

“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Molecular Structure Analysis

The molecular formula of “1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is BrC6H4F . It has a molecular weight of 175.00 . The structure is planar, typical for benzene derivatives .


Chemical Reactions Analysis

“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It can also form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .


Physical And Chemical Properties Analysis

“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is a colorless liquid . It has a boiling point of 150°C and a melting point of -16°C . The density is 1.593 g/mL at 25°C . It is insoluble in water .

Scientific Research Applications

Synthesis of TADF Dyes in OLED Applications

2-Bromo-5-fluorobenzyl fluoride is used as a precursor for the synthesis of a thermally activated delayed fluorescence (TADF) dye, named as 2-phenoxazine-5-acridine-benzonitrile . This dye is synthesized in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination . The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .

Synthesis of APIs in Antitumor and Anti-inflammatory Applications

The compound is also used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications . The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzyl fluoride facilitates its synthesis into quinazolines .

Synthesis of 5-Fluoro-3-Substituted Benzoxaboroles

2-Bromo-5-fluorobenzaldehyde, a related compound, is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds are used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids .

Synthesis of Tetrasubstituted Alkenes

1-Bromo-4-fluoro-2-(fluoromethyl)benzene is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .

Synthesis of Atypical Antipsychotic Agents

1-Bromo-4-fluoro-2-(fluoromethyl)benzene is used as an intermediate in the synthesis of atypical antipsychotic agents .

Suzuki-Miyaura Coupling Reaction

1-Bromo-4-fluoro-2-(fluoromethyl)benzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Safety and Hazards

This compound is a flammable liquid . It has a flash point of 53 °C . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges .

Future Directions

As a precursor to some pharmaceuticals and an agrochemical intermediate, “1-Bromo-4-fluoro-2-(fluoromethyl)benzene” has potential applications in the development of new drugs and agrochemicals . Its use in organic synthesis also suggests potential in various chemical industries .

properties

IUPAC Name

1-bromo-4-fluoro-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEROKAKMSQQVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzyl fluoride

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